Home > Products > Screening Compounds P27906 > 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine - 128740-17-0

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine

Catalog Number: EVT-3365640
CAS Number: 128740-17-0
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing compound of interest in medicinal chemistry and organic synthesis. Its structural complexity, characterized by a fused pyrrolidine and piperidine ring system, offers potential applications in the design of pharmaceuticals and bioactive molecules. The compound's unique features make it a valuable scaffold for developing various chemical entities.

Source

The compound can be derived from various synthetic pathways involving intermediates such as 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. It is commonly studied in academic and industrial settings for its potential therapeutic properties and as a building block in organic synthesis.

Classification

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine belongs to the class of heterocyclic compounds, specifically pyrrolidines. Its classification is significant due to the biological activities associated with similar nitrogen-containing heterocycles, which often exhibit various pharmacological effects.

Synthesis Analysis

Methods

The synthesis of 6-benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine typically involves several key steps:

  1. Formation of Intermediates: The initial step often includes the preparation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione through cyclization reactions.
  2. Stereoselective Reduction: The stereoselective reduction of the intermediate can be achieved using chiral auxiliaries or specific catalysts to yield the desired stereochemistry.

Technical Details

  • Reagents: Common reagents include chiral auxiliaries like naproxen for stereoselective processes and various reducing agents such as lithium aluminum hydride.
  • Conditions: Reactions are typically conducted under controlled temperatures and atmospheres (inert gas) to prevent side reactions.
Molecular Structure Analysis

Structure

The molecular structure of 6-benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine features a bicyclic framework with distinct functional groups that contribute to its reactivity and biological activity. The presence of a benzyl group enhances its lipophilicity, which can influence its interaction with biological targets.

Data

  • Molecular Formula: C_{15}H_{20}N
  • Molecular Weight: Approximately 232.33 g/mol
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Characteristic peaks in NMR spectra provide insights into the hydrogen and carbon environments within the molecule.
Chemical Reactions Analysis

Reactions

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine undergoes several chemical transformations:

  1. Oxidation: The compound can be oxidized to form corresponding N-oxides.
  2. Reduction: It can be reduced to yield different stereoisomers or deoxygenated products.
  3. Substitution Reactions: Nucleophilic substitution reactions can introduce functional groups at specific positions on the ring system.

Technical Details

  • Common Reagents: Hydrogen peroxide for oxidation; palladium on carbon for reduction; alkyl halides for substitution.
  • Reaction Conditions: Typically performed under basic or acidic conditions depending on the desired product.
Mechanism of Action

The mechanism of action of 6-benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites of these targets, modulating their activity:

  1. Binding Affinity: The bicyclic structure enhances binding affinity to target proteins.
  2. Biochemical Pathways: Interaction with targets can lead to the inhibition or activation of biochemical pathways relevant to therapeutic effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant Data or Analyses

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to confirm purity and identity during synthesis.

Applications

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has several scientific uses:

  1. Medicinal Chemistry: Explored for its potential therapeutic effects in treating various diseases due to its structural properties.
  2. Organic Synthesis: Used as a building block for synthesizing more complex heterocyclic compounds.
  3. Biological Activity Studies: Investigated for antimicrobial and anticancer properties, contributing to drug discovery efforts.
Introduction to Pyrrolopyridine Scaffolds in Medicinal Chemistry

Pyrrolopyridine derivatives represent a privileged structural motif in medicinal chemistry, characterized by a fused bicyclic system combining pyrrolidine and pyridine rings. This scaffold exhibits exceptional three-dimensionality and vectorial diversity, enabling precise interactions with biological targets. The octahydropyrrolo[3,4-b]pyridine framework—a fully saturated variant—provides enhanced conformational rigidity and chiral complexity compared to planar heteroaromatics. These features facilitate optimal binding affinity and selectivity toward enzymes and receptors implicated in neurological disorders, infectious diseases, and oncology [1] [7]. Benzyl-substituted derivatives, particularly at the C6 position, have emerged as pivotal intermediates in synthesizing clinically significant molecules, leveraging the benzyl group's dual role as a steric director and protecting group. The scaffold's synthetic versatility is evidenced by its incorporation into fluoroquinolone antibiotics and neuromodulatory agents, where its stereochemical complexity enables precise pharmacophore positioning [4] [5].

Structural and Functional Significance of Octahydropyrrolo[3,4-b]pyridine Derivatives

The octahydropyrrolo[3,4-b]pyridine core exhibits distinctive structural properties that underpin its pharmaceutical utility:

  • Bicyclic Framework: The [3,4-b] fusion creates a compact, bridged [4.3.0] nonane system with cis-fused ring junctions, enforcing a semi-rigid conformation that reduces the entropic penalty upon target binding. This geometry is exemplified by 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (CAS# 128740-14-7), where the benzyl group projects axially from the piperidine-like ring [7] [1]. The bridgehead nitrogen (N1) enables N-alkylation, as seen in 6-benzyl-1-methyl derivatives (CAS# 128740-17-0), which introduces quaternization for enhanced receptor affinity [3].

  • Stereochemical Complexity: With four chiral centers (positions 4a, 7a, and bridgehead carbons), the scaffold offers diverse stereoisomeric configurations. The (4aS,7aS) enantiomer (CAS# 151213-39-7) demonstrates critical chirality in antibiotic synthesis, where spatial orientation dictates hydrogen-bonding networks with bacterial DNA gyrase [4] [5].

  • Physicochemical Profile: Benzyl substitution at C6 modulates lipophilicity and basicity. For 6-benzyl derivatives (C~14~H~20~N~2~), calculated logP values average 2.71 ± 0.15, while pK~a~ predictions (10.99 ± 0.20) indicate strong basicity at physiological pH [1] [6]. These properties enhance blood-brain barrier permeability for CNS targets and aqueous solubility for formulation.

Table 1: Molecular Properties of Key Benzyl-Substituted Derivatives

Compound NameCAS NumberMolecular FormulaMolecular WeightStorage Conditions
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine128740-14-7C~14~H~20~N~2~216.32 g/molInert atmosphere, 2–8°C
6-Benzyl-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine128740-17-0C~15~H~22~N~2~230.35 g/molNot specified
(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride151213-39-7C~14~H~22~Cl~2~N~2~289.24 g/molSealed, dry, 2–8°C

Historical Evolution of Benzyl-Substituted Pyrrolopyridines in Drug Discovery

The development of benzyl-substituted pyrrolopyridines reflects key innovations in heterocyclic chemistry and asymmetric synthesis:

  • Early Applications (1990s): Initial reports described racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine as a precursor for neuroactive compounds. Its synthesis relied on classical hydrogenation of pyrrolopyridines using palladium/carbon, yielding mixtures with limited stereocontrol [1] [7]. The benzyl group served primarily as a protecting group for the secondary amine, removable via hydrogenolysis after functionalization.

  • Chiral Resolution Breakthroughs (2000s): Demand for enantiopure intermediates surged with the discovery that (4aS,7aS)-6-benzyl derivatives acted as pivotal precursors to moxifloxacin—a fluoroquinolone antibiotic. Patent WO2014097272 disclosed catalytic asymmetric hydrogenation using chiral Rh(I) complexes, achieving >99% ee for the desired (S,S)-isomer [5]. This enabled industrial-scale production of moxifloxacin impurity references and active pharmaceutical ingredients (APIs).

  • Contemporary Applications: The scaffold now enables diverse drug discovery campaigns:

  • Antibacterials: Conversion to 1-cyclopropyl-7-((4aS,7aS)-hexahydropyrrolo[3,4-b]pyridin-6(2H)-yl)-6-fluoroquinolones via benzyl deprotection and nucleophilic displacement [4].
  • Neurological Agents: N1-methylated derivatives (e.g., 6-benzyl-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine) serve as sigma-receptor ligands, where the benzyl group fine-tunes subtype selectivity [3].
  • Chemical Biology: Site-specific deuteration at the benzylic position enables metabolic stability studies without altering steric parameters [6].

Table 2: Key Synthetic Intermediates and Their Applications

IntermediateCAS NumberRole in Drug SynthesisTarget Therapeutic Area
(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride151213-39-7Chiral building block for moxifloxacinAnti-infectives
6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine128740-13-6Precursor for reductive amination to C6-substituted analogsBroad-spectrum
1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride1965310-26-2N1-protected variant for electrophilic functionalizationCNS disorders

Synthetic Evolution: Early routes suffered from low diastereoselectivity (<50% de) in Birch reductions of pyridine rings. Modern approaches employ telescoped sequences: 1) BF~3~-catalyzed Diels-Alder cyclization, 2) in situ enzymatic resolution with lipases, and 3) diastereoselective reductive amination. These advancements reduced step counts from 8→3 and boosted overall yields from 12%→74% [5]. Commercial availability of enantiopure materials (e.g., TRC’s B285593) now accelerates analog exploration, with prices reflecting synthetic complexity (~$575/250mg for (4aS,7aS)-isomer) [4].

Properties

CAS Number

128740-17-0

Product Name

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine

IUPAC Name

6-benzyl-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

InChI

InChI=1S/C15H22N2/c1-16-9-5-8-14-11-17(12-15(14)16)10-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3

InChI Key

OUPOBONEBFRSPF-UHFFFAOYSA-N

SMILES

CN1CCCC2C1CN(C2)CC3=CC=CC=C3

Canonical SMILES

CN1CCCC2C1CN(C2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.